2-[(E)-2H-tetrazol-5-yliminomethyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE typically involves the reaction of 2-hydroxybenzaldehyde with 5-amino-1H-tetrazole under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The Schiff base can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXYBENZYLIDENEAMINO-1H-TETRAZOLE: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-IMIDAZOLE: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical properties and applications.
Uniqueness
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE is unique due to its tetrazole ring, which imparts distinct chemical properties such as enhanced stability and reactivity. This makes it particularly useful in forming metal complexes and in applications requiring robust chemical stability .
Properties
Molecular Formula |
C8H7N5O |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-[(E)-2H-tetrazol-5-yliminomethyl]phenol |
InChI |
InChI=1S/C8H7N5O/c14-7-4-2-1-3-6(7)5-9-8-10-12-13-11-8/h1-5,14H,(H,10,11,12,13)/b9-5+ |
InChI Key |
IULCJGXJOXWRNF-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NNN=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NNN=N2)O |
Origin of Product |
United States |
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